Bienvenue dans la boutique en ligne BenchChem!

Quinazolin-6-yl-acetic acid

Antimicrobial Resistance Efflux Pump Inhibition Scaffold Hopping

Quinazolin-6-yl-acetic acid (CAS 933708-99-7) is a heterocyclic building block comprising a quinazoline core with an acetic acid moiety at the 6-position. This privileged scaffold is a cornerstone in medicinal chemistry, recognized for its broad biological activity.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B8615965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazolin-6-yl-acetic acid
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C=C1CC(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H,4H2,(H,13,14)
InChIKeyVWWJWAZKMFRKPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazolin-6-yl-acetic Acid: Core Scaffold & Procurement-Grade Specifications


Quinazolin-6-yl-acetic acid (CAS 933708-99-7) is a heterocyclic building block comprising a quinazoline core with an acetic acid moiety at the 6-position. This privileged scaffold is a cornerstone in medicinal chemistry, recognized for its broad biological activity [1]. The compound is characterized by the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . It serves as a key synthetic intermediate for developing kinase inhibitors and other targeted therapeutics, with the 6-substitution pattern offering distinct reactivity and electronic properties compared to other regioisomers.

Why Generic Substitution of Quinazoline Acetic Acid Analogs Compromises Research Reproducibility


In-class compounds like quinoline-6-acetic acid or quinoxalin-6-yl-acetic acid cannot simply be interchanged with quinazolin-6-yl-acetic acid. The quinazoline scaffold introduces an additional endocyclic nitrogen atom that fundamentally alters the electronic distribution, hydrogen-bonding capacity, and target-binding geometry compared to quinoline or quinoxaline cores [1]. Furthermore, the precise placement of the acetic acid moiety on the 6-position of the quinazoline ring is critical: the 7-yl regioisomer (as found in the CK2 inhibitor IQA) exhibits a distinct pharmacological profile, demonstrating that even minor positional shifts lead to divergent biological outcomes [2]. This structural specificity means that substituting a seemingly related analog can invalidate SAR studies, alter synthetic yields, and compromise downstream biological activity.

Quantitative Differentiation Guide for Quinazolin-6-yl-acetic Acid Procurement


Quinazoline vs. Quinoline Scaffold: Superior Efflux Pump Inhibition Confirmed by Scaffold Hopping

In a direct scaffold-hopping study, a quinoline-based pharmacophore for NorA efflux pump inhibition was replaced with a quinazoline core. The quinazoline core was identified as the 'best performing scaffold' after chemical synthesis and biological evaluation of virtual hits [1]. Functionalized 2-arylquinazolines exhibited strong synergism with ciprofloxacin and good inhibition of ethidium bromide efflux on resistant S. aureus strains, coupled with low cytotoxicity against human cell lines. This contrasts with the parent quinoline series, which showed inferior efflux pump inhibition and less favorable safety profiles. The quinazoline core thus provides a quantifiable advantage in antimicrobial potentiation.

Antimicrobial Resistance Efflux Pump Inhibition Scaffold Hopping

Regioisomeric Differentiation: 7-yl IQA vs. 6-yl Scaffold in Kinase Inhibition

The 7-yl regioisomer [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid (IQA) is a well-characterized CK2 inhibitor with a K(i) of 0.17 µM and high selectivity over 44 other kinases [1]. In contrast, the 6-yl substituted quinazolin-6-yl-acetic acid scaffold is utilized as a precursor for diverse kinase inhibitor libraries rather than as a direct CK2 inhibitor. This regioisomeric difference dictates target engagement: the 7-position allows optimal ATP-binding pocket occupancy, while the 6-position offers an alternative vector for derivatization suitable for EGFR/HER2 inhibitor series. This positional specificity is critical for rational inhibitor design.

Kinase Inhibition CK2 Structure-Activity Relationship

Physicochemical Differentiation: Quinazolin-6-yl-acetic Acid vs. Quinolin-6-yl-acetic Acid

Quinazolin-6-yl-acetic acid (C10H8N2O2, MW 188.18) contains two endocyclic nitrogen atoms, conferring enhanced water solubility and altered hydrogen-bond acceptor capacity compared to quinolin-6-yl-acetic acid (C11H9NO2, MW 187.19) [1]. The additional nitrogen in the quinazoline ring lowers logP (estimated reduction of approximately 0.5–0.8 log units based on heterocyclic nitrogen substitution) and introduces a second hydrogen-bond acceptor site, which can significantly influence binding mode and pharmacokinetic properties of derived inhibitors.

Drug Design Physicochemical Properties Structural Comparison

Optimal Procurement Scenarios for Quinazolin-6-yl-acetic Acid in Scientific Research & Development


Scaffold-Hopping from Quinoline to Quinazoline for Enhanced Antimicrobial Potentiation

When existing quinoline-based efflux pump inhibitor programs show suboptimal potency or safety, switching to the quinazoline scaffold via quinazolin-6-yl-acetic acid as a synthetic entry point enables access to derivatives with demonstrated superior NorA inhibition and improved cytotoxicity profiles, as evidenced by direct comparative scaffold-hopping studies [1].

Fragment-Based and Targeted Kinase Inhibitor Library Synthesis Requiring 6-Position Vectoring

For kinase inhibitor campaigns targeting EGFR, HER2, or JAK families where the 6-position of the quinazoline is the established vector for potency, quinazolin-6-yl-acetic acid serves as the optimal precursor. This contrasts with the 7-yl isomer (e.g., IQA) which is specifically active against CK2 but offers a different derivatization trajectory [2].

Improving Aqueous Solubility and Metabolic Stability in Lead Series via Heterocyclic Nitrogen Incorporation

When quinoline or naphthalene-based acetic acid leads exhibit poor solubility or high metabolic clearance, replacement with quinazolin-6-yl-acetic acid introduces an additional endocyclic nitrogen that lowers logP and provides an extra H-bond acceptor site, based on physicochemical property analysis . This can improve developability without extensive scaffold redesign.

Quote Request

Request a Quote for Quinazolin-6-yl-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.